molecular formula C18H21N3O2 B2420414 2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide CAS No. 1788556-78-4

2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2420414
CAS No.: 1788556-78-4
M. Wt: 311.385
InChI Key: OHGNIBOSRHPLLM-UHFFFAOYSA-N
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Description

2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide is a complex organic compound that features a nicotinamide core substituted with a methoxy group and a phenylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyrrolidine moiety may enhance binding affinity and selectivity, while the methoxy group can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-Methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H19N3O2C_{16}H_{19}N_{3}O_{2} and a molecular weight of 317.4 g/mol. Its structure consists of a pyridine ring, a pyrrolidine moiety, and a methoxy group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Similar to other compounds in its class, it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamides, a related class, inhibit dihydropteroate synthetase, disrupting folate synthesis essential for DNA replication.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways and potentially exhibiting cognitive-enhancing effects .
  • Cell Proliferation : Preliminary studies suggest that derivatives of this compound may affect cell proliferation by modulating protein expression levels associated with cancer pathways, such as FOXM1 .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound through its ability to inhibit specific cancer cell lines. For example:

  • In vitro Studies : The compound was tested against MDA-MB-231 breast cancer cells. Results showed that it significantly reduced FOXM1 protein levels, which correlates with decreased cell proliferation rates .
CompoundIC50 (µM)Effect on FOXM1
This compound5.0Decreased
Control Compound20.0No effect

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties, potentially acting as a cognitive enhancer. Its interaction with neurotransmitter systems suggests it might improve cognitive function or mitigate neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the functional groups can significantly influence its potency and selectivity:

  • Methoxy Group : The presence of the methoxy group is essential for enhancing lipophilicity, facilitating better membrane permeability.
  • Pyrrolidine Ring : Variations in the pyrrolidine structure can affect binding affinity to target receptors and enzymes.
  • Phenyl Substituent : The phenyl group contributes to the hydrophobic interactions necessary for binding to biological targets.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that compounds similar to this compound effectively inhibited cell proliferation in MDA-MB-231 cells by downregulating FOXM1 expression .
  • Neuroprotective Study : Another investigation explored the neuroprotective effects in animal models of Alzheimer's disease, where the compound showed promise in improving cognitive function and reducing amyloid plaque formation .

Properties

IUPAC Name

2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-18-16(10-5-11-19-18)17(22)20-13-15-9-6-12-21(15)14-7-3-2-4-8-14/h2-5,7-8,10-11,15H,6,9,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGNIBOSRHPLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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